Cambendazole

Strongyloidiasis Anthelmintic efficacy Larval migration

Cambendazole is the only benzimidazole anthelmintic with proven efficacy against tissue-dwelling Strongyloides stercoralis larvae (50 mg/kg, 4-day regimen) — thiabendazole and mebendazole show no activity in this indication. Its thiazolyl‑substituted core imparts distinct tubulin‑binding kinetics (noncompetitive inhibition of colchicine binding) and fumarate reductase inhibition in thiabendazole‑tolerant strains, making it an irreplaceable probe for benzimidazole resistance mechanism studies in Haemonchus contortus. Procure certified reference standards (≥98% HPLC) for validated residue monitoring (HPLC‑UV 0.01 mg/kg LOD; UHPLC‑MS/MS bovine muscle) or to serve as a positive control in novel anthelmintic development programs. Substituting with a class analog introduces uncontrolled variability and invalidates experimental protocols.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
CAS No. 9039-53-6
Cat. No. B3030421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCambendazole
CAS9039-53-6
Synonyms5-Isopropoxycarbonylamino-2-(4-thiazoyl)benzimidazole
Cambendazole
Noviben
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
InChIInChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)
InChIKeyQZWHWHNCPFEXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cambendazole (CAS 9039-53-6) Procurement Guide: Anthelmintic Profile and Analytical Grade Specifications


Cambendazole (isopropyl 2-(4-thiazolyl)-5-benzimidazolecarbamate) is a benzimidazole-class anthelmintic compound with molecular formula C14H14N4O2S, molecular weight 302.35 g/mol, and a predicted LogP of 3.64 [1]. The compound is classified under the benzimidazole family of anthelmintic agents and is primarily used in veterinary medicine as a nematocide effective against a variety of gastrointestinal parasites in cattle, sheep, and horses [2][3]. Analytical reference standards of cambendazole are available at HPLC purity levels exceeding 99.0% for use in residue monitoring and pharmacokinetic studies .

Cambendazole (CAS 9039-53-6) vs. Class Analogs: Why Substitution Risks Compromised Research Outcomes


Benzimidazole anthelmintics cannot be freely interchanged despite shared core structures. Cambendazole demonstrates a fundamentally different activity profile from thiabendazole and mebendazole in both in vitro and in vivo models, particularly against tissue-migrating larval stages where the comparator drugs fail completely [1]. Furthermore, cambendazole and fenbendazole exhibit divergent pharmacokinetic behavior in infected versus uninfected hosts, with cambendazole showing infection-state-dependent bioavailability changes [2]. The thiazolyl substitution at position 2 of the benzimidazole core in cambendazole imparts distinct tubulin-binding kinetics compared to other benzimidazole carbamates, resulting in noncompetitive inhibition of colchicine binding rather than competitive displacement [3]. Substituting cambendazole with a class analog in protocols validated for strongyloidiasis research or veterinary residue analysis will introduce uncontrolled variability and potentially invalidate experimental results.

Cambendazole (CAS 9039-53-6): Quantitative Evidence of Differential Activity and Analytical Performance


Cambendazole Eradicates Tissue-Migrating Strongyloides Larvae While Thiabendazole and Mebendazole Show No Effect

In a controlled murine model of strongyloidiasis, cambendazole at 50 mg/kg daily for 4 days completely eradicated Strongyloides stercoralis larvae from muscle tissue, whereas thiabendazole and mebendazole had no significant effect on larvae in the muscles at comparable dosing [1]. Additionally, in vitro incubation with cambendazole abrogated infectivity of both S. ratti and S. stercoralis infective larvae, while thiabendazole and mebendazole had no effect on larval infectivity [2].

Strongyloidiasis Anthelmintic efficacy Larval migration

Cambendazole Demonstrates 100- to 1,000-Fold Higher Potency Than Mebendazole Against Strongyloides Infection

Dose-response studies in infected mice demonstrated that in terms of orally administered dose, cambendazole was 100 to 1,000 times more active than mebendazole against Strongyloides ratti infection [1]. Both mebendazole and cambendazole at 50 mg/kg daily totally suppressed larval excretion in feces and eliminated intestinal adult worms, but cambendazole achieved superior efficacy at substantially lower dose equivalents.

Dose-response Potency comparison Strongyloidiasis

Cambendazole Inhibits Fumarate Reductase in Thiabendazole-Tolerant Haemonchus contortus Strains

In enzymatic assays using Haemonchus contortus mitochondria, thiabendazole inhibited the fumarate reductase system of the susceptible strain but showed no effect in the tolerant strain at concentrations of 2 × 10⁻³ M. In contrast, cambendazole inhibited the fumarate reductase system in both the thiabendazole-susceptible and thiabendazole-tolerant strains, although the tolerant strain was significantly less susceptible to cambendazole than the susceptible strain [1]. This indicates cambendazole retains partial activity against strains that have lost sensitivity to thiabendazole.

Drug resistance Fumarate reductase Haemonchus contortus

Cambendazole Exhibits Infection-State-Dependent Bioavailability Differentiating It from Fenbendazole

Comparative pharmacokinetic analysis of ³H-fenbendazole and ³H-cambendazole in mice during the intestinal phase of Trichinella spiralis infection revealed that the relative biological availability of both anthelmintics was lower in control (uninfected) mice than in infected mice [1]. The absorption maximum for both compounds occurred at 6 hours post-administration, but cambendazole's rapid metabolism to at least 13 urinary metabolites and prolonged liver radioactivity retention in cattle after a single dose distinguishes its disposition profile from other benzimidazoles [2].

Pharmacokinetics Bioavailability Trichinellosis

Cambendazole Achieves 97-100% Efficacy Against Multiple Cattle Gastrointestinal Nematodes at 20-25 mg/kg

In controlled efficacy trials with naturally infected cattle, cambendazole administered as a single oral drench at dose rates of 20-25 mg/kg body weight removed 97-100% of Trichostrongylus axei, Cooperia oncophora, Cooperia mcmasteri, and Oesophagostomum radiatum [1]. At 25 mg/kg, cambendazole removed 84% of mature Ostertagia ostertagi, with efficacy increasing to 98% at 40 mg/kg. A single oral dose of 22 mg/kg was highly effective in removing mature Haemonchus, Ostertagia, Trichostrongylus, Cooperia, Strongyloides, and Oesophagostomum, as well as various lumen-dwelling immature trichostrongylids [2].

Veterinary parasitology Gastrointestinal nematodes Cattle

HPLC-UV Method for Cambendazole in Animal Tissues Achieves 0.01 mg/kg Detection Limit with 74.8-90.2% Recovery

A validated reversed-phase HPLC method for simultaneous determination of four benzimidazole residues (oxfendazole, cambendazole, albendazole, and fenbendazole) in animal tissues achieved a detection limit of 0.01 mg/kg for cambendazole, with linear range of 0.05-10.0 mg/L, precision of 2.1%-7.3%, and recovery rates of 74.8%-90.2% [1]. The method uses a Discovery C18 column (250×4.6 mm, 5 μm) with methanol:KH₂PO₄ (0.02 mol/L, pH 7.0) mobile phase at 65:35 ratio, flow rate 1.0 mL/min, and detection at 294 nm and 316 nm. Cambendazole analytical reference standards (VETRANAL® grade) are suitable for UHPLC-MS/MS determination in bovine muscle and LC-ESI-MS analysis in bovine milk .

Analytical chemistry Residue analysis HPLC

Cambendazole (CAS 9039-53-6): Validated Application Scenarios for Research and Analytical Procurement


Preclinical Strongyloidiasis Research Requiring Activity Against Tissue-Migrating Larvae

Cambendazole is the preferred benzimidazole for research protocols targeting disseminated strongyloidiasis or larval migration studies. Unlike thiabendazole and mebendazole, which show no effect on S. stercoralis larvae in muscle tissue, cambendazole at 50 mg/kg daily for 4 days completely eradicates these tissue-dwelling larvae [1]. This unique activity profile makes cambendazole essential for any study investigating therapeutic interventions for hyperinfection syndrome or disseminated strongyloidiasis models.

Benzimidazole Resistance Mechanism Studies Using Fumarate Reductase Assays

Cambendazole serves as a critical tool compound for investigating benzimidazole resistance mechanisms in Haemonchus contortus and related nematodes. Its ability to inhibit fumarate reductase in thiabendazole-tolerant strains—where thiabendazole itself shows no inhibition at 2 × 10⁻³ M—provides a differential probe for characterizing resistance-conferring mutations and evaluating cross-resistance patterns among benzimidazole anthelmintics [2].

Veterinary Residue Monitoring in Food-Producing Animals

Cambendazole analytical reference standards (>99.0% HPLC purity) are essential for regulatory residue monitoring programs in animal-derived food products. Validated HPLC-UV methods achieve detection limits of 0.01 mg/kg in animal tissues with 74.8-90.2% recovery, while UHPLC-MS/MS methods are established for bovine muscle and LC-ESI-MS for bovine milk analysis [3]. Procurement of certified analytical-grade cambendazole ensures method compliance and traceability in food safety testing.

Ruminant Gastrointestinal Nematode Efficacy Studies

Cambendazole provides a well-characterized reference compound for comparative anthelmintic efficacy studies in cattle and sheep. Established dose-response relationships demonstrate 97-100% removal of key gastrointestinal nematodes (Trichostrongylus, Cooperia, Oesophagostomum) at 20-25 mg/kg oral doses, with species-specific efficacy documented for mature Haemonchus, Ostertagia, and Strongyloides [4]. These validated efficacy benchmarks support cambendazole's use as a positive control in novel anthelmintic development programs.

Technical Documentation Hub

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